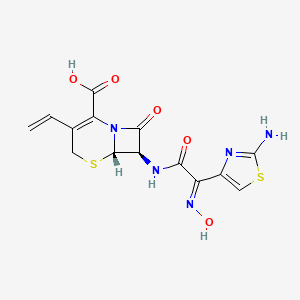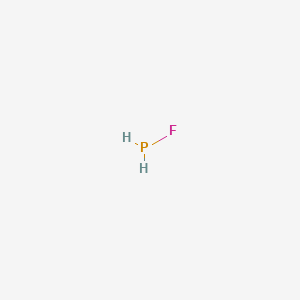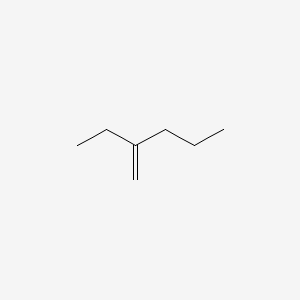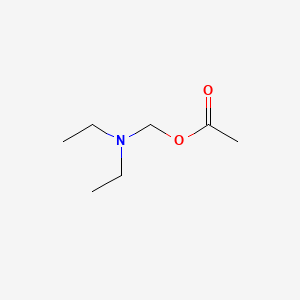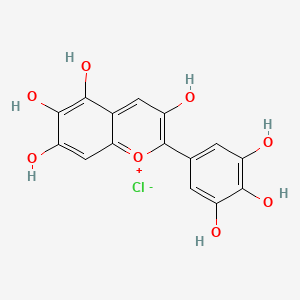
6-Hydroxydelphinidin chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxydelphinidin chloride is a derivative of delphinidin, a naturally occurring anthocyanidin found in various fruits and vegetables. Delphinidin is known for its vibrant purple color and is a significant component of the pigments in berries, eggplants, and red wine . The compound this compound is characterized by its molecular formula C15H11O8.Cl and a molecular weight of 354.697 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxydelphinidin chloride typically involves the hydroxylation of delphinidin. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions . The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure the selective hydroxylation at the 6th position of the delphinidin molecule.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound in large quantities. These methods leverage the biosynthetic pathways of anthocyanins in plants, optimizing the production process for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxydelphinidin chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with altered functional groups .
Applications De Recherche Scientifique
6-Hydroxydelphinidin chloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of anthocyanins and their derivatives.
Biology: The compound is investigated for its antioxidant properties and its effects on cellular processes.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the food and cosmetic industries for its coloring properties and potential health benefits
Mécanisme D'action
The mechanism of action of 6-Hydroxydelphinidin chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS), reducing oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the expression of pro-inflammatory enzymes and cytokines.
Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways, such as the mTOR-related pathway
Comparaison Avec Des Composés Similaires
Delphinidin: The parent compound, known for its antioxidant and anticancer properties.
Cyanidin: Another anthocyanidin with similar antioxidant activities.
Malvidin: Known for its presence in red wine and its potential health benefits
Uniqueness: 6-Hydroxydelphinidin chloride is unique due to its specific hydroxylation at the 6th position, which may enhance its antioxidant and therapeutic properties compared to other anthocyanidins. This structural modification can influence its bioavailability and interaction with molecular targets, making it a valuable compound for further research and application .
Propriétés
Formule moléculaire |
C15H11ClO8 |
|---|---|
Poids moléculaire |
354.69 g/mol |
Nom IUPAC |
2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
InChI |
InChI=1S/C15H10O8.ClH/c16-7-1-5(2-8(17)13(7)21)15-10(19)3-6-11(23-15)4-9(18)14(22)12(6)20;/h1-4H,(H6-,16,17,18,19,20,21,22);1H |
Clé InChI |
PYSCZYSGHGBKKF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



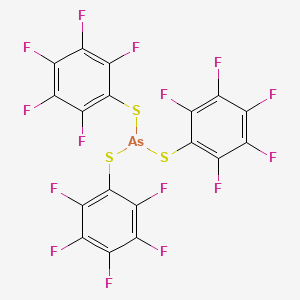
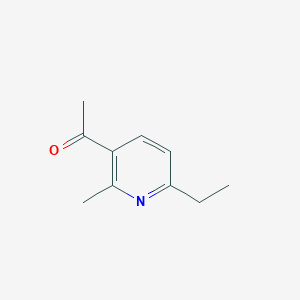
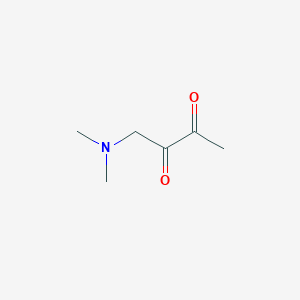
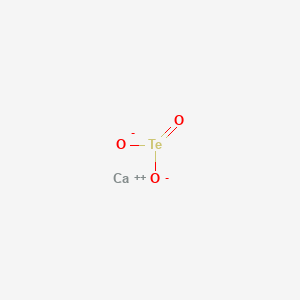
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)


